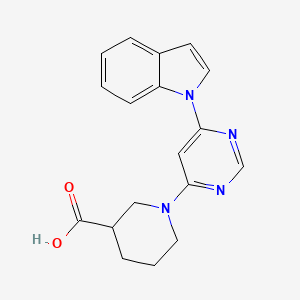

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, also known as JNJ-4178, is a novel inhibitor of hepatitis B virus (HBV) capsid assembly. It has shown promising results in preclinical studies and is currently in clinical trials for the treatment of chronic HBV infection.

Wissenschaftliche Forschungsanwendungen

Molecular Diversity in Organic Chemistry

The compound demonstrates a notable application in organic chemistry, particularly in the synthesis of diverse molecular structures. In a study, secondary α-amino acids, including piperidine-2-carboxylic acid, reacted with other compounds in a one-pot three-component reaction to yield pyrrolo[3,4-a]pyrrolizines and other complex structures, showcasing the compound's versatility in organic synthesis (Chen et al., 2016).

Synthesis of Functionalized Compounds

The compound is integral in synthesizing functionalized derivatives for various applications. For instance, a study describes the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, illustrating the compound's role in creating new molecular structures with potential applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Bioevaluation in Medicinal Chemistry

In the context of medicinal chemistry, the compound has been used in the synthesis of Imatinib base derivatives. These compounds were characterized and evaluated for their antimicrobial activities, indicating the compound's relevance in drug development (Patoliya & Kharadi, 2013).

Anticancer Research

This compound plays a crucial role in synthesizing derivatives with anticancer properties. A study described the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were then evaluated for anticancer activity, highlighting its potential in cancer research (Kumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

The compound is used in synthesizing benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities. This demonstrates its potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aurora Kinase Inhibition

The compound has applications in the synthesis of Aurora kinase inhibitors, which are promising in treating cancer. This showcases its role in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

It also finds applications in the synthesis of new pyridine derivatives with antimicrobial activity. This highlights its importance in creating compounds that can combat microbial infections (Patel, Agravat, & Shaikh, 2011).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFMFERBUHORRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)